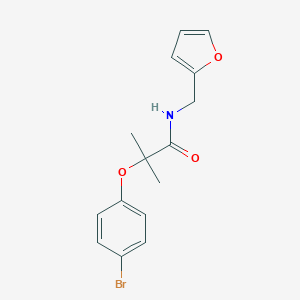![molecular formula C23H20N2O3S B243740 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B243740.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide, also known as BMB, is a benzamide derivative that has been studied for its potential therapeutic applications in various diseases. BMB has shown promising results in scientific research, particularly in the field of cancer treatment.
Mecanismo De Acción
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are important for cancer cell growth and survival. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide also inhibits the activation of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer properties, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has also been studied for its potential effects on other physiological processes. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has been shown to have anti-inflammatory effects in animal models of inflammation. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has also been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide is its relatively low toxicity compared to other anticancer drugs. However, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide also has a relatively short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for research on N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide. One area of interest is the development of more efficient synthesis methods for N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide and its derivatives. Another area of interest is the identification of the specific molecular targets of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide and the development of more potent and selective inhibitors of these targets. Additionally, there is potential for the development of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide-based drug delivery systems that can improve the solubility and bioavailability of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide in vivo.
Métodos De Síntesis
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-(1,3-benzothiazol-2-yl)-2-methylaniline in the presence of a base. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has been extensively studied for its potential anticancer properties. In vitro studies have shown that N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide inhibits the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Fórmula molecular |
C23H20N2O3S |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C23H20N2O3S/c1-14-16(23-25-19-8-4-5-10-21(19)29-23)7-6-9-18(14)24-22(26)17-12-11-15(27-2)13-20(17)28-3/h4-13H,1-3H3,(H,24,26) |
Clave InChI |
LCUQOBJQOATGHW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(C=C(C=C2)OC)OC)C3=NC4=CC=CC=C4S3 |
SMILES canónico |
CC1=C(C=CC=C1NC(=O)C2=C(C=C(C=C2)OC)OC)C3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B243657.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B243661.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B243662.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243663.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243665.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,4-dimethoxybenzamide](/img/structure/B243666.png)

![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B243670.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243672.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B243674.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-1-carboxamide](/img/structure/B243675.png)
![4-cyano-2-fluoro-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243677.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243680.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B243681.png)